

Methyl 10-bromodecanoate chemical properties and structure

Author: BenchChem Technical Support Team. Date: January 2026

Compound of Interest

Compound Name: *Methyl 10-bromodecanoate*

Cat. No.: *B1348773*

[Get Quote](#)

Methyl 10-Bromodecanoate: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 10-bromodecanoate is a bifunctional organic compound featuring a terminal bromine atom and a methyl ester group. This unique structure makes it a valuable intermediate in organic synthesis, particularly in the development of novel pharmaceuticals and other bioactive molecules. Its long aliphatic chain provides a versatile scaffold for the introduction of various functional groups, enabling the construction of complex molecular architectures. This technical guide provides a detailed overview of the chemical properties, structure, synthesis, and analytical characterization of **methyl 10-bromodecanoate**.

Chemical Properties and Structure

Methyl 10-bromodecanoate is a colorless to pale yellow liquid.^[1] Its key chemical and physical properties are summarized in the table below for easy reference.

Property	Value	Reference(s)
Molecular Formula	C11H21BrO2	[2]
Molecular Weight	265.19 g/mol	[2]
IUPAC Name	methyl 10-bromodecanoate	[2]
CAS Number	26825-94-5	[3] [4]
Boiling Point	186 °C (lit.)	[3]
Density	1.137 g/mL at 25 °C (lit.)	[3]
Refractive Index	n20/D 1.464 (lit.)	[3]
SMILES String	COC(=O)CCCCCCCCCBr	[3]
Appearance	Colorless to pale yellow liquid	[1]

The structure of **methyl 10-bromodecanoate** consists of a ten-carbon aliphatic chain. At one end (C1), a carboxylic acid methyl ester group is present. At the other end (C10), a bromine atom is attached. This structure provides two reactive sites for further chemical modifications.

Figure 1: Chemical structure of **methyl 10-bromodecanoate**.

Experimental Protocols

Synthesis of Methyl 10-bromodecanoate via Fischer Esterification

This protocol describes the synthesis of **methyl 10-bromodecanoate** from 10-bromodecanoic acid and methanol using an acid catalyst, a classic example of Fischer esterification.[\[5\]](#)

Materials:


- 10-Bromodecanoic acid
- Methanol (anhydrous)
- Sulfuric acid (concentrated)

- Dichloromethane
- Saturated sodium bicarbonate solution
- Brine (saturated sodium chloride solution)
- Anhydrous magnesium sulfate
- Round-bottom flask
- Reflux condenser
- Separatory funnel
- Rotary evaporator

Procedure:

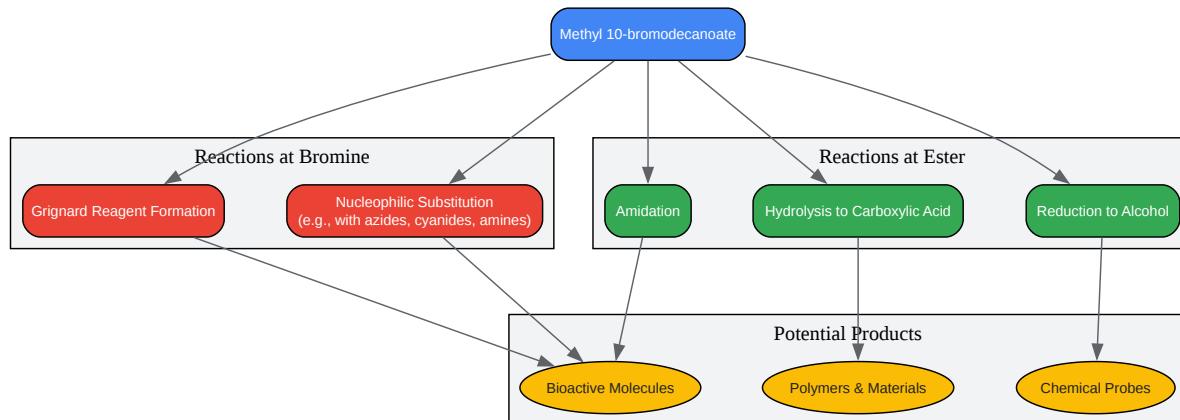
- **Reaction Setup:** In a dry round-bottom flask, dissolve 10-bromodecanoic acid (1.0 eq) in an excess of anhydrous methanol (e.g., 10-20 eq).
- **Acid Catalyst Addition:** While stirring, slowly add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 eq) to the solution.
- **Reflux:** Attach a reflux condenser and heat the reaction mixture to reflux (approximately 65-70 °C). Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 4-6 hours.
- **Work-up:**
 - Cool the reaction mixture to room temperature.
 - Remove the excess methanol using a rotary evaporator.
 - Dissolve the residue in dichloromethane.
 - Transfer the solution to a separatory funnel and wash sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.

- Dry the organic layer over anhydrous magnesium sulfate.
- Purification:
 - Filter off the drying agent.
 - Concentrate the filtrate under reduced pressure to obtain the crude **methyl 10-bromodecanoate**.
 - Further purify the crude product by vacuum distillation or column chromatography on silica gel.[6][7]

[Click to download full resolution via product page](#)

Figure 2: Experimental workflow for the synthesis of **methyl 10-bromodecanoate**.

Spectroscopic Data


The structure of **methyl 10-bromodecanoate** can be confirmed using various spectroscopic techniques.

- **¹H NMR** (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum will show characteristic signals for the methyl ester protons (a singlet around 3.6 ppm), the methylene group adjacent to the bromine (a triplet around 3.4 ppm), the methylene group adjacent to the carbonyl (a triplet around 2.3 ppm), and a complex multiplet for the other methylene groups in the aliphatic chain.
- **¹³C NMR** (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will display a signal for the carbonyl carbon around 174 ppm, the methyl ester carbon around 51 ppm, the carbon attached to bromine around 34 ppm, and a series of signals for the other methylene carbons in the chain.

- IR (Infrared) Spectroscopy: The IR spectrum will exhibit a strong absorption band around 1740 cm^{-1} corresponding to the C=O stretching of the ester group, and C-H stretching bands in the $2850\text{-}2950\text{ cm}^{-1}$ region.
- Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak and characteristic fragmentation patterns, including the loss of the methoxy group and cleavage of the carbon chain.

Applications in Research and Development

Methyl 10-bromodecanoate serves as a versatile building block in organic synthesis. The terminal bromine can be readily displaced by a variety of nucleophiles, and the ester functionality can be hydrolyzed or converted to other functional groups. This allows for the synthesis of a wide range of derivatives with potential applications in various fields.

[Click to download full resolution via product page](#)

Figure 3: Synthetic utility of **methyl 10-bromodecanoate** as a chemical building block.

Methyl 10-bromodecanoate has been utilized as a key intermediate in the synthesis of various organic compounds, including inhibitors of bacterial biofilm formation and novel fatty acids.^[1] Its application extends to the flavor and fragrance industry as well.^[1] For drug development professionals, its bifunctional nature allows for its use as a linker in the construction of proteolysis-targeting chimeras (PROTACs) and other complex therapeutic agents.

Safety and Handling

Methyl 10-bromodecanoate should be handled with appropriate safety precautions in a well-ventilated fume hood. Wear protective gloves, safety glasses, and a lab coat. Avoid inhalation, ingestion, and skin contact. Refer to the Safety Data Sheet (SDS) for detailed information on hazards and handling procedures.

Conclusion

Methyl 10-bromodecanoate is a valuable and versatile chemical intermediate with significant potential in organic synthesis, particularly for the development of new pharmaceuticals and bioactive compounds. This guide has provided a comprehensive overview of its chemical properties, structure, synthesis, and applications to aid researchers and scientists in its effective utilization.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Cas 26825-94-5, Methyl 10-BROMODECANOATE | lookchem [lookchem.com]
- 2. Methyl 10-bromodecanoate | C11H21BrO2 | CID 554079 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Methyl 10-bromodecanoate 90 , technical grade 26825-94-5 [sigmaaldrich.com]
- 4. scbt.com [scbt.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. How To [chem.rochester.edu]
- 7. byjus.com [byjus.com]
- To cite this document: BenchChem. [Methyl 10-bromodecanoate chemical properties and structure]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1348773#methyl-10-bromodecanoate-chemical-properties-and-structure]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com